molecular formula C17H22Cl3N9 B1242196 Bis((3-(aminoiminomethyl)phenyl)methylene)carbonimidic dihydrazide trihydrochloride CAS No. 126534-93-8

Bis((3-(aminoiminomethyl)phenyl)methylene)carbonimidic dihydrazide trihydrochloride

Cat. No.: B1242196
CAS No.: 126534-93-8
M. Wt: 458.8 g/mol
InChI Key: OTMBXWAKBWGKPN-VOTJPXFPSA-N
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Description

CGP-40215A is a small molecule drug initially developed by Novartis AG. It is known for its role as an inhibitor of S-adenosylmethionine decarboxylase 1 (SAMDC), an enzyme involved in the polyamine biosynthesis pathway. This compound has shown potential in treating various infectious diseases, including bacterial infections, Pneumocystis infections, and trypanosomiasis .

Preparation Methods

The synthesis of CGP-40215A involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The synthetic route typically includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of amidine groups via nucleophilic substitution reactions.

    Step 3: Purification and crystallization to obtain the final product in its pure form.

Industrial production methods for CGP-40215A would involve scaling up these synthetic steps, optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .

Chemical Reactions Analysis

CGP-40215A undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CGP-40215A has been extensively studied for its applications in various fields:

Mechanism of Action

The primary mechanism of action of CGP-40215A involves the inhibition of S-adenosylmethionine decarboxylase 1 (SAMDC). By inhibiting this enzyme, CGP-40215A disrupts the polyamine biosynthesis pathway, leading to reduced levels of polyamines such as spermidine and spermine. This disruption affects cellular functions, particularly in rapidly dividing cells, making it effective against certain infectious agents .

Comparison with Similar Compounds

CGP-40215A’s unique structure and binding properties make it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

126534-93-8

Molecular Formula

C17H22Cl3N9

Molecular Weight

458.8 g/mol

IUPAC Name

3-[(E)-[[(E)-N'-[(E)-(3-carbamimidoylphenyl)methylideneamino]carbamimidoyl]hydrazinylidene]methyl]benzenecarboximidamide;trihydrochloride

InChI

InChI=1S/C17H19N9.3ClH/c18-15(19)13-5-1-3-11(7-13)9-23-25-17(22)26-24-10-12-4-2-6-14(8-12)16(20)21;;;/h1-10H,(H3,18,19)(H3,20,21)(H3,22,25,26);3*1H/b23-9+,24-10+;;;

InChI Key

OTMBXWAKBWGKPN-VOTJPXFPSA-N

SMILES

C1=CC(=CC(=C1)C(=N)N)C=NNC(=NN=CC2=CC(=CC=C2)C(=N)N)N.Cl.Cl.Cl

Isomeric SMILES

C1=CC(=CC(=C1)C(=N)N)/C=N/N/C(=N/N=C/C2=CC(=CC=C2)C(=N)N)/N.Cl.Cl.Cl

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)C=NNC(=NN=CC2=CC(=CC=C2)C(=N)N)N.Cl.Cl.Cl

Synonyms

is((3-(aminoiminomethyl)phenyl)methylene)carbonimidic dihydrazide trihydrochloride
CGP 40215
CGP 40215A
CGP-40-215
CGP-40215
CGP-40215A
CGP40215

Origin of Product

United States

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